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Compound of Interest

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DM-Nitrophen AM ester, a

photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium

concentrations. This document outlines the key properties of DM-Nitrophen, detailed protocols

for cell loading and uncaging, and important experimental considerations.

Introduction
DM-Nitrophen is a photolabile derivative of the calcium chelator EDTA. Its acetoxymethyl (AM)

ester form allows for passive diffusion across the cell membrane. Once inside the cell,

ubiquitous intracellular esterases cleave the AM groups, trapping the active DM-Nitrophen in

the cytoplasm.[1][2] This "caged" form of DM-Nitrophen has a very high affinity for calcium ions,

effectively buffering intracellular calcium to resting levels. Upon illumination with near-ultraviolet

(UV) light, DM-Nitrophen undergoes rapid photolysis, releasing its bound calcium and two

photoproducts with a significantly lower affinity for calcium.[3][4] This process allows for a rapid

and localized increase in intracellular calcium concentration, enabling the study of calcium-

dependent signaling pathways with high precision.
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Properties of DM-Nitrophen
DM-Nitrophen's utility as a caged calcium compound stems from the dramatic change in its

affinity for calcium upon photolysis. It is crucial to consider its affinity for magnesium as well, as

intracellular magnesium concentrations can influence the amount of calcium released.

Property Value Reference

Ca²⁺ Dissociation Constant

(Kd) - Before Photolysis
5 nM [5]

Ca²⁺ Dissociation Constant

(Kd) - After Photolysis
3 mM [5]

Mg²⁺ Dissociation Constant

(Kd) - Before Photolysis
2.5 µM [5]

Quantum Yield of Photolysis ~0.18 [4]

Optimal Uncaging Wavelength ~350 nm (near-UV) [4]

Molecular Weight (AM Ester

Form)
762 g/mol [5]

Mechanism of Action and Experimental Workflow
The process of using DM-Nitrophen AM ester involves three key stages: loading the cells with

the caged compound, allowing for intracellular de-esterification, and finally, triggering calcium

release through photolysis.
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Mechanism of DM-Nitrophen AM ester action.
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Experimental workflow for cell loading and uncaging.

Experimental Protocols
1. Preparation of DM-Nitrophen AM Stock Solution

Reagents and Materials:

DM-Nitrophen AM ester

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Allow the vial of DM-Nitrophen AM ester to equilibrate to room temperature before opening

to prevent moisture condensation.

Prepare a 1 to 10 mM stock solution by dissolving the appropriate amount of the ester in

anhydrous DMSO.[6]

Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C,

desiccated.[5] Properly stored stock solutions are stable for several months.[6] Avoid

repeated freeze-thaw cycles.

2. Cell Loading Protocol

Reagents and Materials:

DM-Nitrophen AM stock solution (1-10 mM in DMSO)

Serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution,

HBSS)

Pluronic® F-127 (optional, 20% solution in DMSO)

Probenecid (optional)
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Cultured cells

Procedure:

On the day of the experiment, thaw an aliquot of the DM-Nitrophen AM stock solution to

room temperature.

Prepare the loading solution by diluting the stock solution into serum-free medium to a

final working concentration of 1-10 µM.[6] The optimal concentration should be determined

empirically for each cell type and experimental condition. It is recommended to use the

minimal dye concentration that yields a sufficient signal to avoid potential artifacts from

overloading and cytotoxicity.[6]

(Optional) To improve the aqueous solubility of DM-Nitrophen AM, Pluronic® F-127 can be

added to the loading solution. Add an equal volume of 20% Pluronic® F-127 to the DMSO

stock solution before diluting it into the loading buffer. The final concentration of Pluronic®

F-127 should be around 0.02-0.04%.[6][7]

(Optional) To reduce the leakage of the de-esterified DM-Nitrophen from the cells,

especially in cell types with active organic anion transporters, probenecid can be added to

the loading and subsequent washing buffers at a final concentration of 1-2.5 mM.[6][7]

Remove the culture medium from the cells and replace it with the loading solution.

Incubate the cells for 20-60 minutes at 37°C.[6] The optimal incubation time will vary

depending on the cell type.

After incubation, wash the cells two to three times with fresh, warm (37°C) serum-free

medium or buffer (containing probenecid if used) to remove any extracellular DM-

Nitrophen AM.[6]

Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-

esterification of the AM ester by intracellular esterases.[8]

3. Uncaging of Intracellular Calcium

Equipment:
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A light source capable of delivering near-UV light (e.g., a flash lamp, a mercury arc lamp

with appropriate filters, or a laser). A wavelength around 350 nm is optimal for DM-

Nitrophen photolysis.[4]

Procedure:

Position the loaded cells on the microscope or other imaging setup equipped with the UV

light source.

Deliver a brief pulse of UV light to the desired area of the cells. The duration and intensity

of the light pulse will determine the amount of calcium released and should be optimized

for the specific experimental setup and desired physiological response.

Monitor the resulting changes in intracellular calcium or the downstream cellular events

using appropriate imaging techniques (e.g., co-loading with a fluorescent calcium indicator

like Fura-2 or Fluo-4) or electrophysiological recordings.

Important Considerations
Cytotoxicity: While AM esters are a widely used tool for loading cells, they can exhibit some

level of cytotoxicity, especially at higher concentrations or with prolonged incubation times.[9]

It is essential to determine the optimal loading conditions that minimize cell death and

morphological changes.

Influence of Magnesium: DM-Nitrophen has a significant affinity for Mg²⁺.[3] As intracellular

Mg²⁺ concentrations are typically in the millimolar range, a portion of the loaded DM-

Nitrophen will be bound to Mg²⁺. Photolysis will therefore release a mixture of Ca²⁺ and

Mg²⁺, which should be considered when interpreting experimental results.[3][10]

Incomplete Hydrolysis: Incomplete hydrolysis of the AM ester groups can result in a

population of the indicator that is insensitive to calcium, leading to an underestimation of the

calcium concentration changes.[8] Ensuring sufficient incubation time for de-esterification is

crucial.

Extracellular Esterases: Some in vivo applications may be hampered by the presence of

extracellular esterases that can cleave the AM groups before the compound enters the cells.

[11] This is generally less of a concern for in vitro cell culture experiments.
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Phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the

minimum light exposure necessary to achieve the desired level of uncaging.[12]

Troubleshooting
Issue Possible Cause Suggested Solution

Low loading efficiency

- Suboptimal concentration of

DM-Nitrophen AM- Insufficient

incubation time- Poor solubility

of the AM ester

- Titrate the concentration of

DM-Nitrophen AM (1-10 µM).-

Increase the incubation time

(up to 60 minutes or longer for

some cell types).- Add

Pluronic® F-127 to the loading

solution to improve solubility.

Rapid leakage of the indicator

- Active organic anion

transporters in the cell

membrane

- Add probenecid (1-2.5 mM) to

the loading and washing

buffers.

High background fluorescence
- Incomplete washing of

extracellular AM ester

- Increase the number and

volume of washes after

incubation.

Cell death or morphological

changes

- Cytotoxicity of DM-Nitrophen

AM or byproducts-

Phototoxicity from the UV light

source

- Reduce the concentration of

DM-Nitrophen AM and/or the

incubation time.- Decrease the

intensity and/or duration of the

UV light exposure.

No or weak response to

uncaging

- Insufficient loading of DM-

Nitrophen- Incomplete de-

esterification- Ineffective

uncaging

- Optimize loading conditions

(concentration, time).- Ensure

adequate time for de-

esterification after washing.-

Verify the output and

wavelength of the UV light

source.

By following these detailed protocols and considering the key experimental parameters,

researchers can effectively utilize DM-Nitrophen AM ester to precisely manipulate intracellular

calcium levels and gain valuable insights into a wide range of biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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